molecular formula C12H9Cl2NO2S B401549 N-(2,5-dichlorophenyl)benzenesulfonamide CAS No. 107342-08-5

N-(2,5-dichlorophenyl)benzenesulfonamide

Cat. No.: B401549
CAS No.: 107342-08-5
M. Wt: 302.2g/mol
InChI Key: BMXVRLGVIWBKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Cl2NO2S It is a member of the sulfonamide family, which is characterized by the presence of a sulfonamide functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,5-dichlorophenyl)benzenesulfonamide can be synthesized through a reaction between 2,5-dichloroaniline and benzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,5-dichlorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)benzenesulfonamide
  • N-(2-chlorophenyl)benzenesulfonamide
  • N-(2,4-dimethoxyphenyl)benzenesulfonamide

Uniqueness

N-(2,5-dichlorophenyl)benzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXVRLGVIWBKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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